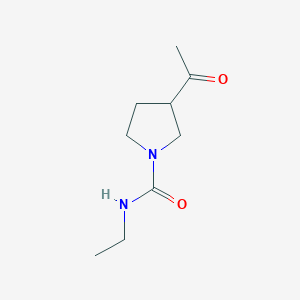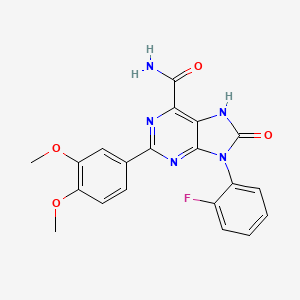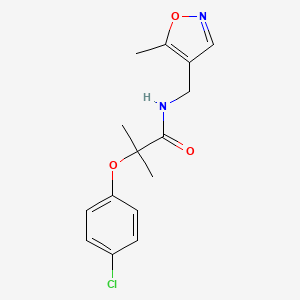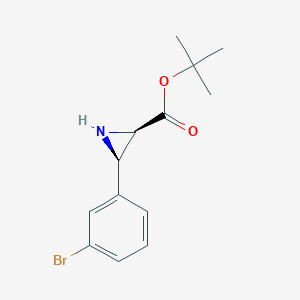
(E)-methyl 4-((3-(3-(benzyl(tert-butyl)amino)-3-oxopropyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound is determined using various spectroscopic techniques such as infrared spectroscopy (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) . These techniques provide information about the types of atoms in the molecule, their connectivity, and their three-dimensional arrangement.
Chemical Reactions Analysis
The chemical reactions of a compound can be studied using various techniques. For example, its reactivity with other substances, its stability under various conditions, and the products it forms during reactions can be analyzed .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and its chemical stability. These properties can be determined using various experimental techniques .
Applications De Recherche Scientifique
Synthesis Techniques : This compound has been explored in the context of novel synthesis methods. For instance, Zidar, Kladnik, and Kikelj (2009) described a convenient synthesis of related compounds using microwave-assisted synthesis, which could be applicable to the synthesis of (E)-methyl 4-((3-(3-(benzyl(tert-butyl)amino)-3-oxopropyl)-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)benzoate as well (Zidar, Kladnik, & Kikelj, 2009).
Molecular and Solid-State Structures : Studies such as those by Tomaščiková et al. (2008) have focused on determining the molecular and solid-state structures of related compounds. This research provides valuable insights into the structural properties of similar thiazolidine derivatives (Tomaščiková et al., 2008).
Anticancer and Anti-Proliferative Applications : Research has been conducted on the anticancer and anti-proliferative properties of thiazolidinone derivatives. For example, Havrylyuk et al. (2010) explored the anticancer activity of 4-thiazolidinones containing benzothiazole moiety, which may be relevant for compounds with similar structures (Havrylyuk et al., 2010).
Photophysical Properties : Jachak et al. (2021) synthesized novel d-π-A chromophores with related structural features, focusing on their photophysical properties. This research can be extrapolated to the study of photophysical characteristics of similar compounds (Jachak et al., 2021).
Biological Activity : Patel and Shaikh (2010) researched the antimicrobial activity of 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole, indicating potential biological activities of similar compounds (Patel & Shaikh, 2010).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 4-[(E)-[3-[3-[benzyl(tert-butyl)amino]-3-oxopropyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N2O4S2/c1-26(2,3)28(17-19-8-6-5-7-9-19)22(29)14-15-27-23(30)21(34-25(27)33)16-18-10-12-20(13-11-18)24(31)32-4/h5-13,16H,14-15,17H2,1-4H3/b21-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXQMEORGHJLAC-LTGZKZEYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N(CC1=CC=CC=C1)C(=O)CCN2C(=O)C(=CC3=CC=C(C=C3)C(=O)OC)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)N(CC1=CC=CC=C1)C(=O)CCN2C(=O)/C(=C\C3=CC=C(C=C3)C(=O)OC)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(4-Methylphenyl)piperazin-1-yl]-3-(2,4,6-trimethylphenoxy)propan-2-ol](/img/structure/B2464442.png)
![2-(2-((4-Chlorophenyl)thio)acetamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2464445.png)

![2-(2-naphthalenyl)-Oxazolo[4,5-b]pyridine](/img/structure/B2464447.png)
![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2464449.png)

![8-[(2Z)-2-[1-(4-bromophenyl)ethylidene]hydrazin-1-yl]-3-methyl-7-octyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2464454.png)


![5-Cyclopentylsulfanyl-7-(2-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2464458.png)
![N-(benzenesulfonyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2464459.png)
